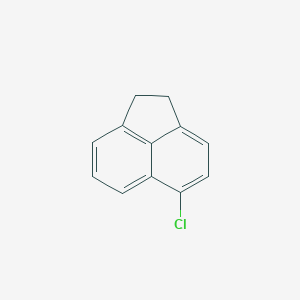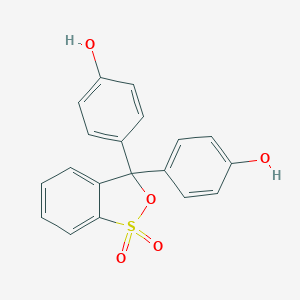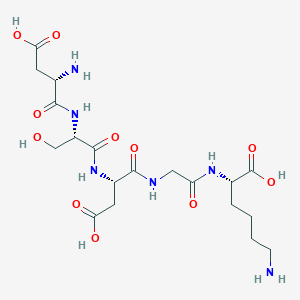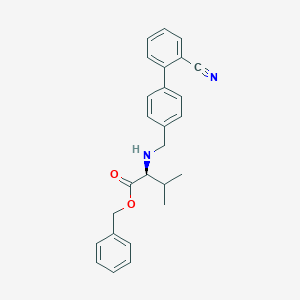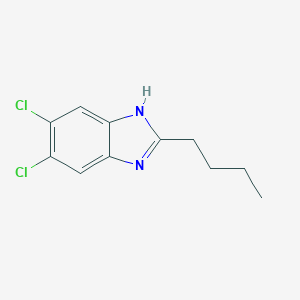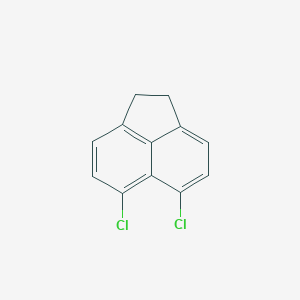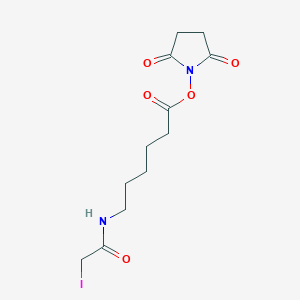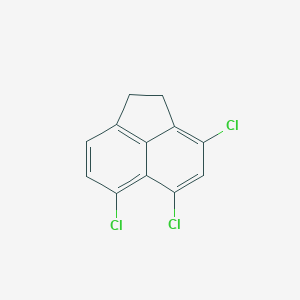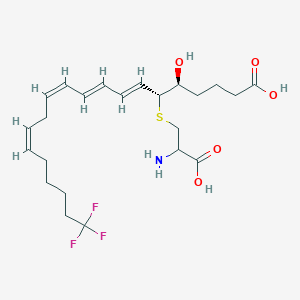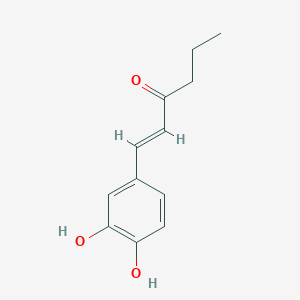
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one, also known as DHPE, is a naturally occurring compound found in various plants. It is a type of chalcone, which is a class of organic compounds that are widely distributed in the plant kingdom. DHPE has been studied extensively due to its potential therapeutic properties and has shown promising results in various scientific research applications.
Mechanism Of Action
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one exerts its effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase. (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has also been shown to scavenge free radicals and protect against oxidative damage. In addition, (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has been shown to modulate various signaling pathways involved in cell growth and differentiation.
Biochemical And Physiological Effects
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has also been shown to inhibit the growth and proliferation of cancer cells. In addition, (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one is also readily available and can be synthesized in high yields and purity. However, one of the limitations of using (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one. One area of interest is the development of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one derivatives with improved solubility and bioavailability. Another area of interest is the study of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one in combination with other compounds for the treatment of various diseases. Furthermore, the potential use of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one as a dietary supplement or functional food ingredient is an area of interest for future research.
Synthesis Methods
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one can be synthesized through various methods, including extraction from natural sources or chemical synthesis. One of the most common methods of synthesis is through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a strong base. This method has been used to synthesize (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one in high yields and purity.
Scientific Research Applications
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has been studied extensively for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
136944-25-7 |
|---|---|
Product Name |
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one |
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-10(13)6-4-9-5-7-11(14)12(15)8-9/h4-8,14-15H,2-3H2,1H3/b6-4+ |
InChI Key |
VLSRREFUCSCODC-GQCTYLIASA-N |
Isomeric SMILES |
CCCC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES |
CCCC(=O)C=CC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCCC(=O)C=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



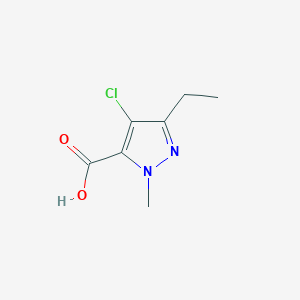
![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)
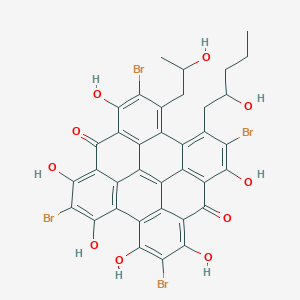
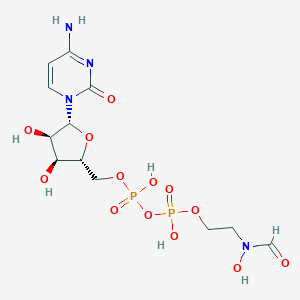
![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)
